molecular formula C29H36ClNO2 B611556 4-((Benzhydryloxy)methyl)-1-(3-(4-methoxyphenyl)propyl)piperidine hydrochloride CAS No. 136647-02-4

4-((Benzhydryloxy)methyl)-1-(3-(4-methoxyphenyl)propyl)piperidine hydrochloride

Cat. No.: B611556
CAS No.: 136647-02-4
M. Wt: 466.1 g/mol
InChI Key: ZZSQARULZYQMIG-UHFFFAOYSA-N
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Scientific Research Applications

UK 78282 hydrochloride is widely used in scientific research due to its ability to block K V 1.3 and K V 1.4 potassium channels . Some of its applications include:

Biochemical Analysis

Biochemical Properties

UK 78282 HYDROCHLORIDE plays a significant role in biochemical reactions by blocking the Kv1.3 and Kv1.4 channels. These channels are essential for maintaining the membrane potential in neurons and T lymphocytes. UK 78282 HYDROCHLORIDE binds to residues at the inner surface of the channel, overlapping the site of action of verapamil . This binding leads to the suppression of T lymphocyte activation and membrane depolarization .

Cellular Effects

UK 78282 HYDROCHLORIDE has profound effects on various cell types and cellular processes. It effectively suppresses human T-lymphocyte activation in vitro by blocking the Kv1.3 and Kv1.4 channels . This suppression leads to membrane depolarization and inhibition of T lymphocyte mitogenesis . Additionally, UK 78282 HYDROCHLORIDE affects cell signaling pathways, gene expression, and cellular metabolism by altering the membrane potential and calcium signaling .

Molecular Mechanism

The molecular mechanism of UK 78282 HYDROCHLORIDE involves its binding to the Kv1.3 and Kv1.4 channels, leading to their inhibition. This binding preferentially blocks the C-type inactivated state of the Kv1.3 channel . The compound’s action results in membrane depolarization and suppression of T lymphocyte activation . UK 78282 HYDROCHLORIDE also affects gene expression by modulating calcium signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of UK 78282 HYDROCHLORIDE change over time. The compound is stable when stored at -20°C and can be dissolved in DMSO or ethanol for experimental use . Over time, UK 78282 HYDROCHLORIDE maintains its efficacy in suppressing T lymphocyte activation and membrane depolarization . Long-term studies have shown that the compound remains effective in vitro and in vivo .

Dosage Effects in Animal Models

The effects of UK 78282 HYDROCHLORIDE vary with different dosages in animal models. At lower doses, the compound effectively suppresses T lymphocyte activation without causing significant toxicity . At higher doses, UK 78282 HYDROCHLORIDE may lead to adverse effects such as membrane depolarization and inhibition of cellular functions . The threshold effects observed in these studies indicate that careful dosage management is crucial for its therapeutic use .

Metabolic Pathways

UK 78282 HYDROCHLORIDE is involved in metabolic pathways that regulate potassium channel activity. The compound interacts with enzymes and cofactors that modulate the Kv1.3 and Kv1.4 channels . These interactions affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and function .

Transport and Distribution

Within cells and tissues, UK 78282 HYDROCHLORIDE is transported and distributed through specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these transporters, affecting its overall efficacy and function .

Subcellular Localization

UK 78282 HYDROCHLORIDE is localized to specific subcellular compartments, including the plasma membrane where the Kv1.3 and Kv1.4 channels are located . The compound’s activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications .

Chemical Reactions Analysis

UK 78282 hydrochloride undergoes various chemical reactions, including:

Properties

IUPAC Name

4-(benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35NO2.ClH/c1-31-28-16-14-24(15-17-28)9-8-20-30-21-18-25(19-22-30)23-32-29(26-10-4-2-5-11-26)27-12-6-3-7-13-27;/h2-7,10-17,25,29H,8-9,18-23H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSQARULZYQMIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCN2CCC(CC2)COC(C3=CC=CC=C3)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693860
Record name 4-[(Diphenylmethoxy)methyl]-1-[3-(4-methoxyphenyl)propyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136647-02-4
Record name 4-[(Diphenylmethoxy)methyl]-1-[3-(4-methoxyphenyl)propyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 136647-02-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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